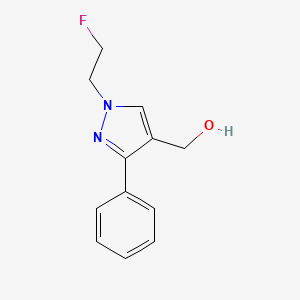
(1-(2-Fluorethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is a synthetic compound with potential applications in various fields of research and industry. It has a CAS Number of 1427023-85-5 and a molecular weight of 144.15 . The compound is stored at room temperature and has a purity of 95%. It is typically in an oil form .
Synthesis Analysis
The synthesis of similar compounds often involves the use of metal catalysts and organocatalysts . For instance, a related compound, 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexanol, was synthesized from 1-ethynylcyclohexanol and benzyl azide using a phenylethynylcopper(I) catalyst .
Molecular Structure Analysis
The molecular structure of “(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” includes a pyrazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .
Physical And Chemical Properties Analysis
“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is an oil at room temperature . It has a CAS Number of 1427023-85-5 and a molecular weight of 144.15 .
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
Piperidinderivate sind in der pharmazeutischen Industrie von entscheidender Bedeutung, und “(1-(2-Fluorethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” kann als Vorläufer bei ihrer Synthese dienen. Diese Derivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden und spielen aufgrund ihrer biologischen Aktivität eine bedeutende Rolle im Wirkstoffdesign .
Pharmakologische Anwendungen
Die fragliche Verbindung könnte an der Entwicklung neuer pharmakologischer Wirkstoffe beteiligt sein. Piperidinreste sind in vielen Medikamenten üblich, und die Einführung der Pyrazolylgruppe könnte zur Entdeckung neuer pharmakologischer Eigenschaften führen .
Studien zur biologischen Aktivität
Die strukturellen Merkmale dieser Verbindung deuten auf ein Potenzial für biologische Aktivität hin. Die Forschung könnte sich auf die Bewertung ihrer Wirksamkeit in verschiedenen biologischen Assays konzentrieren, um ihr Potenzial als Therapeutikum zu ermitteln .
Wirkstoffforschung
Angesichts ihrer strukturellen Komplexität könnte diese Verbindung im Hochdurchsatz-Screening verwendet werden, um neue Wirkstoffkandidaten zu identifizieren. Ihre einzigartige Struktur könnte mit einer Vielzahl von biologischen Zielstrukturen interagieren und so zu neuen Erkenntnissen in der Wirkstoffforschung führen .
Chemische Biologie-Sonden
Die Verbindung könnte mit fluoreszierenden Markierungen oder anderen Sonden markiert werden, um biologische Prozesse zu untersuchen. Dadurch könnten Wissenschaftler ihre Interaktion mit Zellkomponenten verfolgen und Einblicke in die Zellbiologie gewinnen .
Radiomarkierung und Bildgebung
Die Fluorethylgruppe in der Verbindung macht sie zu einem Kandidaten für die Radiomarkierung, die in der Positronen-Emissions-Tomographie (PET) verwendet werden könnte, um Krankheitsprozesse in vivo zu untersuchen .
Neuropharmakologie
Aufgrund des Vorhandenseins der Piperidin- und Phenylgruppen könnte diese Verbindung Anwendungen in der Neuropharmakologie haben, möglicherweise die Neurotransmittersysteme beeinflussen und für die Untersuchung von neurologischen Erkrankungen nützlich sein .
Optimierung der Leitstruktur
Die Verbindung könnte als Leitstruktur in der medizinischen Chemie dienen. Ihre Optimierung durch verschiedene chemische Modifikationen könnte ihre pharmakokinetischen und pharmakodynamischen Eigenschaften verbessern und zur Entwicklung wirksamerer Medikamente führen .
Wirkmechanismus
The exact mechanism of action of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is not fully understood. However, it is known that it binds to certain enzymes or receptors in the body, and this binding is thought to be responsible for its effects. It is also thought to interact with other molecules in the body, such as hormones, neurotransmitters, and other signaling molecules.
Biochemical and Physiological Effects
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol has been studied for its potential therapeutic uses, as well as its biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant effects. It has also been shown to have anticancer effects, as well as to modulate the immune system and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is an ideal compound for use in laboratory experiments due to its high yield, low cost, and ease of synthesis. However, it is important to note that (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is not approved for human use, and therefore, should not be used in clinical trials or in humans. Additionally, (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is not stable in the presence of light or heat, and therefore, must be stored in a cool, dark place.
Zukünftige Richtungen
For (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol research include exploring its potential therapeutic uses, investigating its mechanism of action, and studying its biochemical and physiological effects. Additionally, further research into its advantages and limitations for lab experiments is needed, as well as additional research into its potential uses in drug discovery and development.
Eigenschaften
IUPAC Name |
[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBWPVOMRSPSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
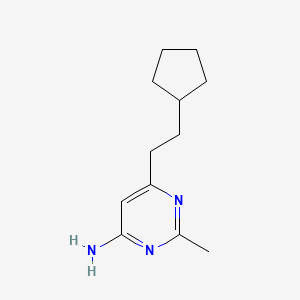

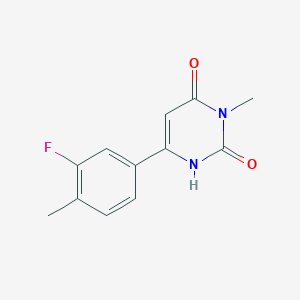
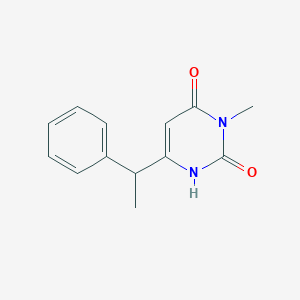

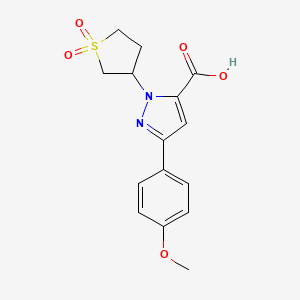
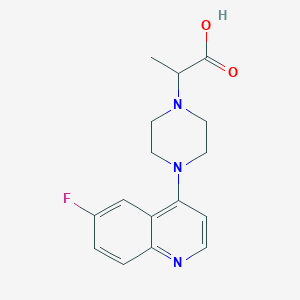
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)
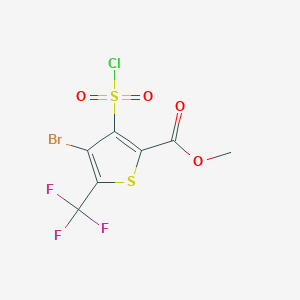
![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)
![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)